RuBi-Dopa is a caged neurotransmitter compound used in neuroscience research to study the effects of dopamine with high spatiotemporal precision. [, ] It belongs to a class of compounds known as photoactivatable or caged compounds, which are biologically inactive until irradiated with light of a specific wavelength. [] This allows researchers to control the timing and location of dopamine release in biological systems, enabling the study of dopamine signaling with unprecedented accuracy. [, ]
NPEC-caged-dopamine, chemically known as (N)-1-(2-nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine, is a photolabile derivative of dopamine designed to release free dopamine upon exposure to ultraviolet light at a wavelength of 360 nm. This compound is primarily utilized in scientific research to investigate dopamine's role in various biological processes, particularly its interaction with dopamine D1 receptors. The ability to control the release of dopamine with light allows researchers to study its effects in a precise and temporally regulated manner, making it an invaluable tool in neuroscience and pharmacology .
NPEC-caged-dopamine is classified under the category of caged compounds, which are chemically modified substances that can be activated by light. Caged compounds serve as important tools in biochemical and pharmacological research, allowing for the controlled release of biologically active molecules. The synthesis and application of NPEC-caged-dopamine have been documented in various studies, highlighting its significance in experimental settings .
The synthesis of NPEC-caged-dopamine involves several key steps:
The molecular structure of NPEC-caged-dopamine features a dopamine backbone modified with a 2-nitrophenyl ethyl group. This modification is essential for its photolability. The structural formula can be represented as follows:
Key structural data include:
The presence of these functional groups contributes to the compound's reactivity and its ability to release free dopamine upon photolysis .
NPEC-caged-dopamine primarily undergoes photolysis, a reaction where ultraviolet light induces the cleavage of chemical bonds within the molecule. Upon exposure to light at 360 nm, the compound releases free dopamine, which can then interact with various biological targets.
The primary product released upon photolysis is free dopamine, which plays a crucial role in neurotransmission and other physiological processes .
Upon exposure to ultraviolet light, NPEC-caged-dopamine undergoes photolytic cleavage, releasing free dopamine. The released dopamine then binds to dopamine D1 receptors on neuronal cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels and subsequent activation of protein kinase A. This signaling cascade results in various cellular responses, including gene expression changes such as c-Fos induction .
Relevant data indicate that repeated exposure to light can affect the consistency of responses observed in biological assays; thus, careful control over experimental conditions is necessary .
NPEC-caged-dopamine has several significant applications in scientific research:
The unique properties of NPEC-caged-dopamine make it an essential tool for studying rapid signaling events in live cells, enabling researchers to manipulate neurotransmitter release with high temporal resolution.
The evolution of caged compounds represents a cornerstone in neuroscience’s methodological arsenal. Early techniques for neurotransmitter manipulation relied on bath application or electrical stimulation, which lacked spatiotemporal precision and triggered receptor desensitization. The first-generation caged compounds (e.g., caged glutamate) enabled light-triggered release in the 1980s but suffered from slow kinetics and UV phototoxicity. NPEC-caged-dopamine (CAS 1257326-23-0) emerged as part of the "second wave" of caged neurotransmitters designed for improved quantum efficiency (Φ = 0.085–0.119) and reduced photodamage [1] [4] [7]. Its development leveraged the o-nitrophenyl ethyl (NPE) scaffold, optimized for dopamine’s catecholamine structure through carbamate linkage. This innovation addressed dopamine’s susceptibility to oxidation and enabled subsecond neurotransmitter release upon 360 nm illumination [1] [7].
Table 1: Evolution of Caged Dopamine Compounds
Compound | Release Mechanism | Wavelength | Quantum Yield (Φ) | Key Advancement |
---|---|---|---|---|
Early NPE-Dopamine | One-photon photolysis | 350–380 nm | ~0.05 | First dopamine uncaging |
NPEC-Dopamine | One-photon photolysis | 360 nm | 0.085–0.119 | Enhanced efficiency & stability |
RuBi-Dopa | Two-photon/Multiphoton | 800 nm (IR) | 0.14 (GM) | Depth penetration in tissue |
Dopaminergic transmission operates at millisecond-to-second timescales, governing synaptic plasticity through receptor-specific signaling cascades:
Table 2: Key Synaptic Signaling Insights Enabled by NPEC-Caged-Dopamine
Discovery | Biological Mechanism | Experimental Approach |
---|---|---|
Striatal sensitivity to phasic DA | Greater PKA activation in striatal vs. cortical neurons | Focal UV uncaging + c-Fos imaging [1] |
Cholinergic-D2R control of LTD | Reduced ACh release → L-type Ca²⁺ disinhibition → eCB synthesis | NPEC uncaging during HFS [2] [5] |
Golgi-localized D1R signaling | OCT2 transports DA to Golgi-D1R → local cAMP production | Subcellular NPEC mapping + biosensors [3] |
Technical SuperiorityNPEC-caged-dopamine outperforms earlier compounds through:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7